molecular formula C5H6F2N2 B6218124 2-(1,1-difluoroethyl)-1H-imidazole CAS No. 2742661-15-8

2-(1,1-difluoroethyl)-1H-imidazole

Cat. No. B6218124
CAS RN: 2742661-15-8
M. Wt: 132.1
InChI Key:
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Description

2-(1,1-Difluoroethyl)-1H-imidazole (DFEI) is a compound belonging to the family of imidazoles, which are nitrogen-containing heterocyclic compounds. It has been studied for its potential applications in the fields of medicinal chemistry, drug discovery and development, and biochemical and physiological research. DFEI has a wide range of biological activities and has been used for a variety of scientific and medical research purposes.

Mechanism of Action

2-(1,1-difluoroethyl)-1H-imidazole has been found to bind to a variety of proteins, including enzymes, receptors, and transporters. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to inhibit the activity of receptors and transporters involved in signal transduction. Additionally, 2-(1,1-difluoroethyl)-1H-imidazole has been found to interact with a variety of proteins involved in cell growth and differentiation, as well as to modulate the activity of transcription factors.
Biochemical and Physiological Effects
2-(1,1-difluoroethyl)-1H-imidazole has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to inhibit the activity of receptors and transporters involved in signal transduction. Additionally, 2-(1,1-difluoroethyl)-1H-imidazole has been found to modulate the activity of transcription factors, which can lead to changes in gene expression. Furthermore, 2-(1,1-difluoroethyl)-1H-imidazole has been found to interact with a variety of proteins involved in cell growth and differentiation, as well as to modulate the activity of proteins involved in the immune response.

Advantages and Limitations for Lab Experiments

2-(1,1-difluoroethyl)-1H-imidazole has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-(1,1-difluoroethyl)-1H-imidazole is its low cost, which makes it an attractive option for researchers. Additionally, 2-(1,1-difluoroethyl)-1H-imidazole is relatively easy to synthesize and is stable under a variety of conditions. However, 2-(1,1-difluoroethyl)-1H-imidazole is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, 2-(1,1-difluoroethyl)-1H-imidazole has a relatively short half-life, which can limit its usefulness in certain types of experiments.

Future Directions

The potential applications of 2-(1,1-difluoroethyl)-1H-imidazole are numerous and varied. One potential future direction is the development of new drugs based on the structure and activity of 2-(1,1-difluoroethyl)-1H-imidazole. Additionally, 2-(1,1-difluoroethyl)-1H-imidazole could be used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of action of various drugs. Furthermore, 2-(1,1-difluoroethyl)-1H-imidazole could be used to study the effects of drugs on cell growth and differentiation, and to investigate the effects of drugs on the immune system. Finally, 2-(1,1-difluoroethyl)-1H-imidazole could be used to study the effects of drugs on protein-protein interactions, as well as to investigate the effects of drugs on the metabolism of other drugs.

Synthesis Methods

2-(1,1-difluoroethyl)-1H-imidazole can be synthesized by a variety of methods, including the reaction of 1,1-difluoroethanol with an imidazole catalyst in the presence of an acid. This reaction yields a white solid product with a melting point of 95-97°C. The synthesis of 2-(1,1-difluoroethyl)-1H-imidazole is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-(1,1-difluoroethyl)-1H-imidazole has been used in a variety of scientific research applications, including the study of drug metabolism, enzyme inhibition, and protein-protein interactions. It has also been used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of action of various drugs. Additionally, 2-(1,1-difluoroethyl)-1H-imidazole has been used to study the effects of drugs on cell growth and differentiation, and to investigate the effects of drugs on the immune system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,1-difluoroethyl)-1H-imidazole involves the reaction of 1H-imidazole with 1,1-difluoroethane in the presence of a strong base.", "Starting Materials": [ "1H-imidazole", "1,1-difluoroethane", "Strong base (e.g. sodium hydride, potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1H-imidazole in anhydrous solvent (e.g. THF, DMF)", "Step 2: Add the strong base to the solution and stir for 10-15 minutes to form the imidazole anion", "Step 3: Slowly add 1,1-difluoroethane to the solution while stirring vigorously", "Step 4: Heat the reaction mixture to reflux for several hours", "Step 5: Cool the reaction mixture and quench with water", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 7: Purify the product by column chromatography or recrystallization" ] }

CAS RN

2742661-15-8

Molecular Formula

C5H6F2N2

Molecular Weight

132.1

Purity

95

Origin of Product

United States

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